3-(2,6-difluorophenyl)-4-(piperidinomethyl)-1,3-thiazole-2(3H)-thione
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Overview
Description
3-(2,6-Difluorophenyl)-4-(piperidinomethyl)-1,3-thiazole-2(3H)-thione is a complex organic compound characterized by its unique molecular structure, which includes a thiazole ring, a piperidine group, and difluorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-difluorophenyl)-4-(piperidinomethyl)-1,3-thiazole-2(3H)-thione typically involves multiple steps, starting with the preparation of the core thiazole ring. One common method includes the cyclization of a suitable precursor containing sulfur and nitrogen atoms under acidic conditions. The difluorophenyl group is introduced through a subsequent substitution reaction, and the piperidinomethyl group is added via a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, 3-(2,6-difluorophenyl)-4-(piperidinomethyl)-1,3-thiazole-2(3H)-thione is studied for its potential as a bioactive molecule. It may interact with various biological targets, influencing cellular processes and pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting diseases such as cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of products with enhanced performance and durability.
Mechanism of Action
The mechanism by which 3-(2,6-difluorophenyl)-4-(piperidinomethyl)-1,3-thiazole-2(3H)-thione exerts its effects involves interactions with specific molecular targets. The thiazole ring and piperidine group play crucial roles in binding to enzymes or receptors, modulating their activity. The difluorophenyl group enhances the compound's stability and bioavailability, making it effective in various biological and chemical processes.
Comparison with Similar Compounds
3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with nonlinear optical properties.
2,6-Difluorophenyl isocyanate: A compound used in the synthesis of various fluorinated materials.
Uniqueness: 3-(2,6-Difluorophenyl)-4-(piperidinomethyl)-1,3-thiazole-2(3H)-thione stands out due to its combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
3-(2,6-difluorophenyl)-4-(piperidin-1-ylmethyl)-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2S2/c16-12-5-4-6-13(17)14(12)19-11(10-21-15(19)20)9-18-7-2-1-3-8-18/h4-6,10H,1-3,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZBEZWBPRBHQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CSC(=S)N2C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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